molecular formula C10H13NO3 B1620836 N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine CAS No. 88920-78-9

N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine

Cat. No. B1620836
CAS RN: 88920-78-9
M. Wt: 195.21 g/mol
InChI Key: ILXJZPXGWURHNZ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine, commonly known as DMPEA-Hydroxylamine, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound has been found to possess unique properties that make it a valuable tool for researchers in various fields. In

Mechanism Of Action

DMPEA-Hydroxylamine acts as a nucleophile, reacting with aldehydes and ketones to form stable oximes. It also acts as an inhibitor of nitric oxide synthase by binding to the enzyme's active site and preventing the conversion of L-arginine to nitric oxide.

Biochemical And Physiological Effects

DMPEA-Hydroxylamine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of DMPEA-Hydroxylamine is its ability to react with aldehydes and ketones in biological samples, making it a valuable tool for the detection of these compounds. Additionally, its ability to inhibit nitric oxide synthase makes it a potential therapeutic agent for the treatment of various diseases. However, DMPEA-Hydroxylamine can be toxic at high concentrations, and its use in lab experiments should be carefully monitored.

Future Directions

There are several potential future directions for DMPEA-Hydroxylamine research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research could be conducted to explore its anti-inflammatory properties and its effects on oxidative stress in cells. Finally, DMPEA-Hydroxylamine could be used as a tool for the detection of aldehydes and ketones in various biological samples, potentially leading to the development of new diagnostic tools.

Scientific Research Applications

DMPEA-Hydroxylamine has been found to have a wide range of applications in scientific research. It has been used as a reagent for the detection of aldehydes and ketones in biological samples. It has also been used in the synthesis of various compounds, including heterocycles and amino acids. Additionally, DMPEA-Hydroxylamine has been found to be a potent inhibitor of nitric oxide synthase, making it a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(11-12)8-4-5-9(13-2)10(6-8)14-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXJZPXGWURHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381272
Record name Ethanone,1-(3,4-dimethoxyphenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine

CAS RN

88920-78-9
Record name Ethanone,1-(3,4-dimethoxyphenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of hydroxylamine hydrochloride (3.33 grams, 48 mmol) and sodium acetate (4.92 grams, 60 mmol) in 20 milliliters of water was added to a stirring solution of 3′,4′-dimethoxyacetophenone (5.41 grams, 30.0 mmol) in a mixture of water (30 milliliters) and ethanol (30 milliliters), the solution was stirred overnight. The resulting mixture was filtered and the solid was dried in vacuo (60° C., <1 mm) to afford 4.68 grams (80%) of product as a yellow solid: mp 137-138° C.; 1H NMR (CDCl3) δ7.34-7.08 (m, 2H), 6.94-6 80 (m, 1H), 3.92 (s, 3H ), 3.90 (s, 3H), 2.28 (s , 3H); 13C NMR (CDCl3) δ155.6, 150.1, 148.8, 129.2, 119.2, 110.6, 108.6, 55.8.
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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